Methyl 2,3-dibromobutanoate

Ester Reactivity Nucleophilic Substitution Steric Effects

Methyl 2,3-dibromobutanoate is a liquid vicinal dibromide (MP 16°C) enabling automated liquid handling for high-throughput synthesis—unlike the solid ethyl ester analog. Its methyl ester provides 5–10× faster nucleophilic acyl substitution kinetics, accelerating amide library synthesis in medicinal chemistry SAR campaigns. Choose this compound for stereoselective (E)-alkene formation via mild Cl₂InH reduction, preserving sensitive functional groups. Insist on the methyl ester: generic substitution with the ethyl ester or free acid compromises reactivity, physical handling, and reaction selectivity.

Molecular Formula C5H8Br2O2
Molecular Weight 259.92 g/mol
CAS No. 5469-24-9
Cat. No. B3053605
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 2,3-dibromobutanoate
CAS5469-24-9
Molecular FormulaC5H8Br2O2
Molecular Weight259.92 g/mol
Structural Identifiers
SMILESCC(C(C(=O)OC)Br)Br
InChIInChI=1S/C5H8Br2O2/c1-3(6)4(7)5(8)9-2/h3-4H,1-2H3
InChIKeyHABGKCAIPKECQJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Methyl 2,3-Dibromobutanoate (CAS 5469-24-9): A Vicinal Dibromide Ester Building Block for Stereoselective Synthesis


Methyl 2,3-dibromobutanoate (CAS 5469-24-9) is an α,β-dibrominated ester, specifically a vicinal dibromide of the butanoate scaffold . Its core structure features two bromine atoms on adjacent carbons, providing dual reactive handles for nucleophilic substitution and elimination reactions [1]. The compound is commercially available at analytical-grade purity (≥95%), with a melting point of 16 °C and a density of 1.753 g/cm³ [REFS-1, REFS-3]. This building block is a key intermediate for constructing complex molecules, particularly in stereoselective transformations and medicinal chemistry campaigns .

Why Methyl 2,3-Dibromobutanoate Cannot Be Directly Replaced by Its Ethyl Ester or 2,3-Dibromobutanoic Acid Analogs


Generic substitution among 2,3-dibromobutanoate derivatives is not valid due to divergent reactivity and physical properties that directly impact reaction outcomes. The methyl ester (MW 259.92) is a liquid at room temperature with a melting point of 16°C , whereas the ethyl ester analog (MW 273.95) is a low-melting solid (MP 58.5°C) , leading to different handling and solubility profiles. Critically, the methyl ester is inherently more reactive than the ethyl ester in nucleophilic acyl substitutions due to reduced steric hindrance and superior leaving group ability [1]. Furthermore, using the free acid (2,3-dibromobutanoic acid) introduces an acidic proton that can quench sensitive organometallic reagents and alter reaction selectivity [2]. These differences necessitate a structured, evidence-based evaluation for procurement and experimental design.

Methyl 2,3-Dibromobutanoate (5469-24-9): Quantified Differentiation Evidence for Scientific Procurement


Enhanced Nucleophilic Acyl Substitution Reactivity vs. Ethyl 2,3-Dibromobutanoate

Methyl 2,3-dibromobutanoate exhibits a quantifiable kinetic advantage in nucleophilic acyl substitution reactions over its ethyl ester analog due to reduced steric hindrance at the carbonyl carbon. This is a direct consequence of the smaller methoxy group (-OCH3) compared to the ethoxy group (-OCH2CH3) [1]. In a typical aminolysis reaction with a primary amine, the relative rate constant (k_rel) for methyl esters is approximately 5-10 times greater than that for ethyl esters under identical conditions [1]. This translates to significantly faster reaction times and higher yields in synthetic sequences where ester aminolysis or transesterification is a key step.

Ester Reactivity Nucleophilic Substitution Steric Effects Leaving Group

Stereoselective Reduction to (E)-Alkenes Using Cl₂InH: A Distinctive Vicinal Dibromide Reactivity

Methyl 2,3-dibromobutanoate is specifically validated as a substrate for stereoselective reduction to (E)-alkenes using dichloroindium hydride (Cl₂InH). This reagent class provides a unique and mild method for converting vicinal dibromides to alkenes with high stereocontrol . The presence of the electron-withdrawing ester group (CO₂Me) on the substrate is known to be compatible with this reduction method, as demonstrated in related systems . While specific yield data for this exact compound with Cl₂InH is not detailed in the abstract, the methodology explicitly lists methyl 2,3-dibromobutanoate as a viable substrate for this transformation, distinguishing it from alternative reduction protocols that may be incompatible with the ester functionality or offer lower stereoselectivity.

Stereoselective Reduction Vicinal Dibromide Dichloroindium Hydride (E)-Alkene Synthesis

Divergent Physical Properties from Ethyl Ester: Melting Point and Handling

A critical differentiator for practical laboratory and scale-up use is physical state. Methyl 2,3-dibromobutanoate is a liquid at standard room temperature (Melting Point: 16 °C) . In contrast, the ethyl 2,3-dibromobutanoate analog is a low-melting solid (Melting Point: 58.5 °C) . This 42.5 °C difference in melting point has significant implications for handling, dispensing, and formulation. The liquid state of the methyl ester simplifies precise volumetric or gravimetric dispensing, particularly in automated synthesis and high-throughput experimentation (HTE) workflows, and avoids the need for pre-warming or dissolution steps required for solids.

Physical Properties Melting Point Handling Formulation

Defined Purity Specification for Reliable Synthetic Outcomes

Reputable vendors supply methyl 2,3-dibromobutanoate with a minimum purity specification of 95% (GC) [REFS-1, REFS-2]. This quantitative benchmark is essential for ensuring reproducible reaction yields and minimizing side-product formation in complex synthetic sequences. While alternative analogs like the ethyl ester or the free acid may also be available at similar purities, the defined specification for this specific building block provides a reliable basis for procurement and quality control in research and development settings.

Purity Analytical Specification GC Procurement

Optimal Application Scenarios for Methyl 2,3-Dibromobutanoate (5469-24-9) in Research and Development


Stereoselective Synthesis of (E)-Alkenes via Mild Reduction

This compound is the preferred starting material for generating (E)-alkenes with high stereocontrol using dichloroindium hydride (Cl₂InH) or similar mild reducing agents . This scenario leverages the specific compatibility of the vicinal dibromide motif with this reagent class to access a valuable alkene geometry, which is a common feature in bioactive molecules. The use of this specific ester avoids the need for harsher, less selective reduction methods that could damage other functional groups.

Amide Bond Formation in Medicinal Chemistry

The enhanced reactivity of the methyl ester (quantified as a 5-10 fold rate enhancement over the ethyl ester) makes this building block ideal for rapid amide bond formation [1]. In medicinal chemistry, where diverse amide libraries are synthesized for structure-activity relationship (SAR) studies, the faster kinetics of this methyl ester translate directly to higher throughput and reduced reaction times, especially in high-throughput experimentation (HTE) platforms.

High-Throughput and Automated Synthesis Workflows

The liquid physical state (MP 16 °C) of methyl 2,3-dibromobutanoate is a key enabler for automated liquid handling and high-throughput synthesis platforms . Unlike its solid ethyl ester analog (MP 58.5 °C), this compound can be accurately and reproducibly dispensed without the need for pre-dissolution or heating, streamlining parallel synthesis and minimizing variability in reaction setup.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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